2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Description
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide (hereafter referred to as the target compound) is a triazinone derivative featuring a sulfanyl-linked acetamide moiety. Its core structure includes:
- A 1,2,4-triazin-3-yl ring substituted with an amino group at position 4, a methyl group at position 6, and a ketone at position 3.
- A sulfanyl (-S-) bridge connecting the triazinone ring to an acetamide group.
- An N-(3-chloro-4-methylphenyl) substituent on the acetamide, introducing both halogen (Cl) and alkyl (CH₃) functional groups.
This combination of electron-withdrawing (Cl) and electron-donating (CH₃) groups on the phenyl ring may influence solubility, bioavailability, and receptor-binding interactions .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2S/c1-7-3-4-9(5-10(7)14)16-11(20)6-22-13-18-17-8(2)12(21)19(13)15/h3-5H,6,15H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYIADWJEXAUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with thiol compounds.
Substitution with Acetamide: The final step involves the substitution of the triazine-sulfanyl intermediate with N-(3-chloro-4-methylphenyl)acetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that compounds with a sulfonamide group at the C-6 position of the coumarin ring exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.
Key Findings:
- Compounds with cyclohexyl substituents showed remarkable activity against gram-positive organisms.
- Certain derivatives demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide Derivatives
| Compound ID | Structure Description | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| SC-6 | Cyclohexyl substituent | Gram-positive bacteria | 32 µg/mL |
| SC-7 | N-propyl moiety | E. coli | 16 µg/mL |
| SC-1 | Simple coumarin derivative | P. aeruginosa | 64 µg/mL |
Anticancer Potential
N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide has also been studied for its anticancer properties. Recent studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including leukemia, colon, prostate, and melanoma cells.
Case Studies:
- Leukemia Cell Lines : Compounds demonstrated potent cytotoxicity and induced apoptosis through the modulation of key apoptotic markers such as P53 and BAX .
- Colon Cancer : Specific derivatives showed selective inhibition of cancer cell proliferation without affecting normal cells, indicating a promising therapeutic window .
Table 2: Anticancer Activity of N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| II | Leukemia | 5 | Apoptosis induction via P53 |
| IV | Colon carcinoma | 10 | Selective inhibition |
| III | Prostate carcinoma | 8 | Targeting carbonic anhydrase isoforms |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide derivatives and their biological targets. These studies provide insights into the binding affinities and potential mechanisms through which these compounds exert their effects.
Insights from Docking Studies:
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substitution pattern critically impacts physicochemical and pharmacological properties. Key analogs include:
Triazinone Core Modifications
- : Features an isopropyl group on the phenyl ring (4-isopropylphenyl) and retains the 4-amino-6-methyl-5-oxo triazinone core. The bulky isopropyl group may reduce solubility but enhance hydrophobic interactions .
- : The triazinone lacks the 4-amino group, which could diminish hydrogen-bonding capacity compared to the target compound .
Pharmacological and Physicochemical Properties
Melting Points and Stability
- Analogs with electron-withdrawing groups (e.g., Cl in ) exhibit higher melting points (mp ~288°C) due to stronger intermolecular interactions . The target compound’s 3-chloro-4-methyl substitution likely results in a moderate mp, balancing polarity and steric effects.
- Methyl groups (e.g., ) lower mp (~274°C) by reducing crystal packing efficiency .
Spectral and Electronic Profiles
Hydrogen-Binding and Solubility
- The 4-amino group on the triazinone enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in ’s analog .
- Cl substituents enhance solubility in polar solvents, while methyl/isopropyl groups favor lipid membranes .
Biological Activity
The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a member of the triazine family, notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 335.38 g/mol. The structure includes a triazine ring with an amino group and a chloro-substituted phenyl acetamide moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with a triazine core exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and metabolism .
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. The presence of the 4-amino group in this compound enhances its cytotoxicity against various cancer cell lines. In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against cancer cell lines such as HeLa and MCF-7 . The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can significantly alter the potency of these compounds.
Antioxidant Activity
Antioxidant properties are another area where this compound may exhibit beneficial effects. Triazine derivatives have been reported to scavenge free radicals effectively. For example, compounds similar to the one discussed have shown high antioxidant activity in DPPH and ABTS assays, indicating their potential use in preventing oxidative stress-related diseases .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes steps such as nucleophilic substitutions and cyclization reactions, which are crucial for forming the triazine ring .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in substituents significantly impacted antibacterial efficacy, with some derivatives showing MIC values lower than standard antibiotics .
- Cytotoxicity Against Cancer Cells : In a comparative study involving multiple triazine derivatives, the compound exhibited notable cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was found to be significantly lower than that of conventional chemotherapeutic agents, suggesting its potential as an alternative treatment option .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution at the triazinone sulfur atom. Key steps include:
- Thiolation : Reacting 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure product. Yields (~50–65%) are optimized by controlling temperature (60–80°C) and reaction time (6–12 hours) .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the sulfanyl group (δ ~3.8–4.2 ppm for SCH₂) and the aromatic/heterocyclic backbone .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 380.08) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are matched to theoretical values (±0.3%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?
SAR investigations should focus on:
- Substituent Modifications : Introducing electron-withdrawing groups (e.g., halogens) on the phenyl ring to enhance target binding. For example, replacing the 3-chloro-4-methylphenyl group with a 4-nitrobenzyl moiety increased antimicrobial activity in analogous compounds .
- Heterocyclic Variations : Replacing the triazinone core with a pyrimidinone or oxadiazole ring alters metabolic stability and solubility .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA, molecular docking) predict interactions with biological targets like dihydrofolate reductase .
Q. What mechanistic hypotheses explain its bioactivity against microbial targets?
The compound’s sulfanylacetamide moiety likely inhibits enzymes via covalent or non-covalent interactions:
- Thiol-Mediated Binding : The sulfanyl group forms disulfide bonds with cysteine residues in bacterial enzymes, disrupting function .
- Triazinone Core : The 4-amino-5-oxo group may mimic purine/pyrimidine structures, interfering with nucleotide synthesis in pathogens .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- pH Sensitivity : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 10) conditions, requiring buffered solutions (pH 6–8) for in vitro assays .
- Light Sensitivity : Photoisomerization occurs under UV light; storage in amber vials at –20°C is recommended .
Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?
- Comparative Assays : Test the compound and analogs (e.g., 2-[(4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl] derivatives) under identical conditions (e.g., MIC assays against S. aureus). Discrepancies may arise from differences in cell permeability or metabolic stability .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that influence observed activity .
Q. What computational tools are suitable for predicting its interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., E. coli dihydrofolate reductase, PDB ID 1RX2) .
- ADMET Prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., logP ~2.8, moderate bioavailability) .
Key Citations
- Synthesis and stability
- Mechanistic and SAR insights:
- Computational modeling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
